3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorobenzyl group, a methylphenyl group, and an imidazo[2,1-f]purine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorobenzyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzyl and methylphenyl groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[1,2-a]pyridine-2,4(3H,6H)-dione
- 3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[4,5-b]pyridine-2,4(3H,6H)-dione
Uniqueness
Compared to similar compounds, 3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione stands out due to its unique imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-7-3-6-10-17(14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-8-4-5-9-16(15)23/h3-10H,11-13H2,1-2H3 |
InChI Key |
ITKRJIJIHRETRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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